molecular formula C14H14ClN3OS B11414960 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11414960
M. Wt: 307.8 g/mol
InChI Key: ZPTYRQSCZDWUDV-UHFFFAOYSA-N
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Description

5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H14ClN3OS and a molecular weight of 307.8 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    N-Phenylation: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using aniline or a substituted aniline.

    Propylsulfanyl Substitution: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using a propylthiol derivative.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carboxamide group, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-phenyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-phenyl-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-phenyl-2-(butylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

Compared to its analogs, 5-chloro-N-phenyl-2-(propylsulfanyl)pyrimidine-4-carboxamide may exhibit unique properties due to the length and flexibility of the propylsulfanyl group. This can influence its binding affinity, solubility, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

5-chloro-N-phenyl-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-2-8-20-14-16-9-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,19)

InChI Key

ZPTYRQSCZDWUDV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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